4-Ethylpyridine-2-carbonyl chloride
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Overview
Description
4-Ethylpicolinoylchloride is an organic compound with the molecular formula C8H8ClNO. It is a derivative of picolinic acid, where the carboxyl group is replaced by a carbonyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylpicolinoylchloride can be synthesized through several methods. One common approach involves the chlorination of 4-ethylpicolinic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of 4-ethylpicolinoylchloride often involves large-scale chlorination processes. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpicolinoylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, it hydrolyzes to form 4-ethylpicolinic acid.
Reduction: Can be reduced to 4-ethylpicolinamide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in anhydrous solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature or under reflux.
Hydrolysis: Conducted in aqueous acidic or basic conditions at elevated temperatures.
Reduction: Performed in anhydrous ether or THF under inert atmosphere.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
4-Ethylpicolinic Acid: Resulting from hydrolysis.
4-Ethylpicolinamide: Produced by reduction.
Scientific Research Applications
4-Ethylpicolinoylchloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-ethylpicolinoylchloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules.
Comparison with Similar Compounds
Picolinoyl Chloride: Similar structure but without the ethyl group.
4-Methylpicolinoyl Chloride: Contains a methyl group instead of an ethyl group.
4-Phenylpicolinoyl Chloride: Contains a phenyl group instead of an ethyl group.
Uniqueness: 4-Ethylpicolinoylchloride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of its derivatives. This makes it a valuable compound in the synthesis of specific molecules where the ethyl group plays a crucial role in the desired chemical or biological activity.
Biological Activity
4-Ethylpyridine-2-carbonyl chloride is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the chemical formula C8H8ClNO, is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The focus of this article is to explore its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and data.
This compound can be synthesized through various methods, including the reaction of 4-chloropyridine with carbonyl compounds. It exhibits properties typical of pyridine derivatives, such as moderate lipophilicity and the ability to participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride functional group .
Antimicrobial Activity
Research has indicated that pyridine derivatives, including this compound, possess significant antimicrobial properties. A study highlighted that compounds with a pyridine nucleus exhibit enhanced antimicrobial activities against a range of pathogens, including bacteria and fungi. The presence of additional functional groups can further enhance these properties .
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
The above table illustrates the effectiveness of this compound against selected microbial strains. The compound showed varying degrees of activity, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of pyridine derivatives is another area of interest. Research indicates that certain pyridine-based compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a recent study explored the synthesis and biological evaluation of pyridine derivatives that showed promising activity against various cancer cell lines .
Table 2: Anticancer Activity of Pyridine Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (breast cancer) | 15 µM |
HeLa (cervical cancer) | 20 µM | |
A549 (lung cancer) | 25 µM |
The above table summarizes findings from studies assessing the anticancer activity of this compound on different cancer cell lines. The IC50 values indicate its potential efficacy as an anticancer agent.
Case Studies
A significant case study involved synthesizing a series of pyridine derivatives to evaluate their biological activities. The researchers found that modifications to the pyridine ring could enhance both antimicrobial and anticancer activities. Specifically, substituents like halogens or alkyl groups were shown to influence the potency against various pathogens and cancer cells .
Properties
CAS No. |
640296-11-3 |
---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
4-ethylpyridine-2-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-2-6-3-4-10-7(5-6)8(9)11/h3-5H,2H2,1H3 |
InChI Key |
WOQZVLZKJKYAJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)Cl |
Origin of Product |
United States |
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